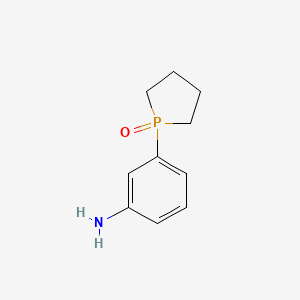
N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, commonly known as AMPTP, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of tetrahydrobiopterin (BH4), which is essential for the function of various enzymes, including nitric oxide synthase (NOS) and phenylalanine hydroxylase (PAH).
Wissenschaftliche Forschungsanwendungen
AMPTP has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, ovarian, prostate, and lung cancer cells. Additionally, it has been shown to enhance the efficacy of chemotherapy drugs, such as cisplatin and doxorubicin, in killing cancer cells. Furthermore, AMPTP has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.
Wirkmechanismus
AMPTP inhibits the activity of GTP cyclohydrolase I (GCH1), the enzyme responsible for the biosynthesis of N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide. N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a cofactor for NOS and PAH, which are involved in the production of nitric oxide and the metabolism of phenylalanine, respectively. Inhibition of GCH1 by AMPTP leads to a decrease in the production of N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, which subsequently leads to a decrease in the activity of NOS and PAH. This results in a decrease in the production of nitric oxide and an accumulation of phenylalanine, which can be toxic to cells.
Biochemical and Physiological Effects:
The inhibition of GCH1 by AMPTP has several biochemical and physiological effects. It leads to a decrease in the production of nitric oxide, which is a signaling molecule involved in various physiological processes, including vasodilation, immune response, and neurotransmission. Additionally, the accumulation of phenylalanine can lead to toxicity, particularly in individuals with phenylketonuria (PKU), a genetic disorder that impairs the metabolism of phenylalanine.
Vorteile Und Einschränkungen Für Laborexperimente
AMPTP has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential as an anti-cancer agent, making it a useful tool for cancer research. However, there are also limitations to its use. The inhibition of GCH1 by AMPTP can lead to off-target effects, particularly in cells that are dependent on N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide for their function. Additionally, the accumulation of phenylalanine can lead to toxicity, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the research on AMPTP. One potential direction is to investigate its potential as an anti-metastatic agent. Additionally, further studies are needed to understand the off-target effects of AMPTP and to identify strategies to mitigate these effects. Furthermore, the development of more specific inhibitors of GCH1 could provide a more targeted approach to inhibiting N-(2-amino-2-oxoethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide biosynthesis. Finally, the development of animal models that recapitulate the effects of AMPTP in humans could provide a useful tool for preclinical studies.
Synthesemethoden
The synthesis of AMPTP involves the condensation of 2-acetylthiophene and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in the presence of ammonium acetate and acetic acid. The resulting product is then subjected to a reaction with 2-aminoacetaldehyde diethyl acetal and formic acid to yield AMPTP.
Eigenschaften
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2S/c1-15-8(11(17)13-6-10(12)16)5-7(14-15)9-3-2-4-18-9/h2-5H,6H2,1H3,(H2,12,16)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTNYJASIDHQHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2936094.png)
![8-[(E)-2-[(2-chlorophenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2936095.png)
![1-(2-hydroxyethyl)-6-((naphthalen-1-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2936096.png)


![[(4-Ethylphenyl)carbamoyl]methyl 3-methoxybenzoate](/img/structure/B2936099.png)

![N-(2-ethoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2936105.png)



![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-chlorobenzamide](/img/structure/B2936110.png)
![3-chloro-4-fluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2936111.png)
